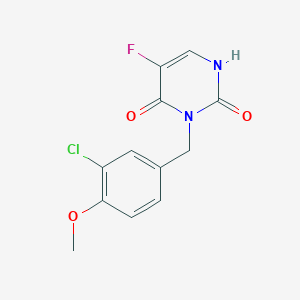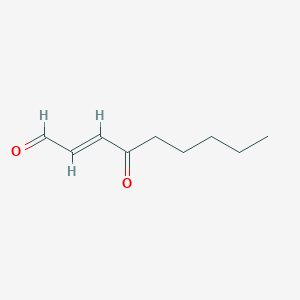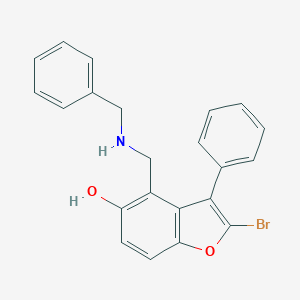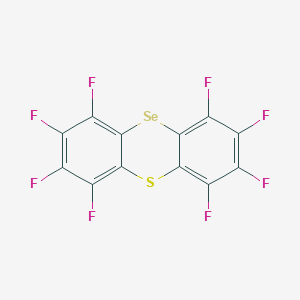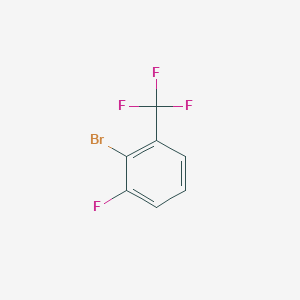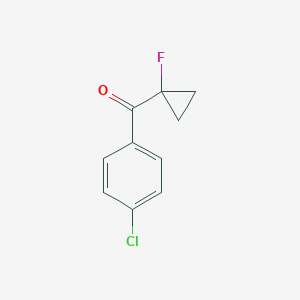
(2S)-2-bromo-1-phenylpropan-1-one
Overview
Description
(2S)-2-bromo-1-phenylpropan-1-one is a chemical compound that is widely used in scientific research applications. It is commonly known as Bromo-Propanone and is a versatile reagent that is used in the synthesis of various organic compounds.
Mechanism Of Action
((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one acts as an electrophile in various reactions due to the presence of a bromine atom. It can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. It can also undergo cross-coupling reactions with various organometallic reagents such as Grignard reagents and organolithium reagents.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one. However, it is known to be a toxic compound and should be handled with care. It can cause skin irritation, eye irritation, and respiratory tract irritation upon exposure.
Advantages And Limitations For Lab Experiments
((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one has several advantages for lab experiments. It is a readily available reagent that is relatively easy to synthesize. It is also a versatile reagent that can be used in various reactions. However, it has limitations in terms of its toxicity and potential health hazards. It should be handled with care and disposed of properly.
Future Directions
There are several future directions for research involving ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one. One potential direction is the development of new synthetic methodologies using this reagent. Another potential direction is the synthesis of new pharmaceuticals and natural products using ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one as a building block. Additionally, the development of new chiral ligands for asymmetric catalysis using ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one is another potential direction for research.
Scientific Research Applications
((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one is widely used in scientific research applications. It is a versatile reagent that is used in the synthesis of various organic compounds such as amino acids, peptides, and heterocycles. It can also be used as a building block in the synthesis of pharmaceuticals and natural products. Additionally, it is used as a reagent in the synthesis of chiral ligands for asymmetric catalysis.
properties
CAS RN |
100679-76-3 |
|---|---|
Product Name |
(2S)-2-bromo-1-phenylpropan-1-one |
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(2S)-2-bromo-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 |
InChI Key |
WPDWOCRJBPXJFM-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)Br |
SMILES |
CC(C(=O)C1=CC=CC=C1)Br |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)Br |
synonyms |
1-Propanone, 2-bromo-1-phenyl-, (S)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)


